2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide
CAS No.: 1110999-19-3
Cat. No.: VC6785652
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1110999-19-3 |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.379 |
| IUPAC Name | 2-(2-ethylquinazolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O3/c1-3-17-20-14-9-5-4-8-13(14)19(22-17)25-12-18(23)21-15-10-6-7-11-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23) |
| Standard InChI Key | FGZKEWJIILZPBV-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
2-[(2-Ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide belongs to the quinazoline class of heterocyclic compounds, distinguished by a 1,3-diazine ring system. Its molecular architecture integrates two critical pharmacophores: a 2-ethylquinazolin-4-yl group and an N-(2-methoxyphenyl)acetamide side chain.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1110999-19-3 |
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 337.379 g/mol |
| IUPAC Name | 2-(2-ethylquinazolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide |
| SMILES | CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC |
| InChIKey | FGZKEWJIILZPBV-UHFFFAOYSA-N |
The ethyl group at position 2 of the quinazoline ring enhances lipophilicity, potentially improving membrane permeability. The 2-methoxyphenyl acetamide moiety contributes hydrogen-bonding capacity, a feature critical for target engagement .
Synthesis and Manufacturing
Synthesis follows a multi-step protocol typical of quinazoline derivatives, involving sequential ring formation and functionalization.
Quinazoline Core Synthesis
The quinazoline backbone is constructed via cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions. Ethyl substitution at position 2 is achieved using propionitrile or ethylamine precursors.
Etherification and Acetamide Coupling
The quinazoline intermediate undergoes etherification with chloroacetyl chloride, followed by nucleophilic substitution with 2-methoxyaniline. Critical parameters include:
-
Temperature: 60–80°C in inert atmosphere
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO)
Yield optimization requires precise stoichiometric control, with reported purity >95% via HPLC.
Physicochemical Properties
While solubility data remain undisclosed, structural analogs suggest moderate lipid solubility (logP ≈ 2.8–3.5) compatible with oral bioavailability. The methoxy group’s electron-donating effects increase aromatic ring electron density, influencing π-π stacking interactions .
Table 2: Comparative Properties with Structural Analog
| Compound | Molecular Weight | Substituent | logP (Predicted) |
|---|---|---|---|
| 2-[(2-Ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide | 337.38 | 2-methoxyphenyl | 3.2 |
| N-(2-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | 341.80 | 2-chlorophenyl | 3.5 |
Chlorophenyl analogs exhibit higher logP values, reflecting enhanced lipophilicity from the electronegative chlorine atom .
Structure-Activity Relationships (SAR)
Substituent effects profoundly modulate biological activity:
Table 3: SAR of Quinazoline-Acetamide Derivatives
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 (Quinazoline) | Ethyl → Methyl | ↓ Lipophilicity, ↑ Metabolic Stability |
| 4 (Quinazoline) | Oxyacetamide → H | Complete loss of antimycobacterial activity |
| Phenyl (Acetamide) | 2-OCH₃ → 2-Cl | ↑ Cytotoxicity, ↓ Aqueous solubility |
The 4-oxyacetamide group is indispensable for antimicrobial activity, likely serving as a hydrogen-bond donor to cytochrome bd oxidase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume